6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTRCWPUIFWGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696651 | |
| Record name | 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-44-8 | |
| Record name | 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
A typical synthetic pathway begins with substituted pyridine or nitropyridine derivatives, such as 5-bromo-2-methyl-3-nitropyridine, which undergoes transformation to form the fused heterocyclic system.
Pyrrolo[3,2-b]pyridine Core Formation
- Enamine Intermediate Formation: Reaction of 5-bromo-2-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an enamine intermediate.
- Reductive Cyclization: This intermediate undergoes reductive cyclization using iron powder in acetic acid, producing the pyrrolo[3,2-b]pyridine scaffold.
Halogenation Steps
- Chlorination: Introduction of chlorine at the 3-position can be achieved via electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.
- Bromination: Bromination at the 6-position is commonly performed using N-bromosuccinimide (NBS) or copper(II) bromide (CuBr2) in the presence of catalysts or under reflux conditions.
Protection Strategies
Due to the sensitivity of the pyrrole nitrogen during palladium-catalyzed cross-coupling reactions, protection of the nitrogen (e.g., with di-tert-butyl dicarbonate (Boc2O)) is often necessary before further functionalization or halogenation to improve yields and selectivity.
Representative Synthetic Scheme (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Enamine formation | 5-bromo-2-methyl-3-nitropyridine + DMF-DMA, reflux | ~53 | Formation of enamine intermediate |
| 2 | Reductive cyclization | Fe powder, acetic acid, reflux | ~60 | Cyclization to pyrrolo[3,2-b]pyridine |
| 3 | Electrophilic chlorination | N-chlorosuccinimide, THF, 0°C to room temp | Variable | Chlorination at 3-position |
| 4 | Electrophilic bromination | N-bromosuccinimide or CuBr2, ethanol, reflux | 49-65 | Bromination at 6-position |
| 5 | Nitrogen protection (optional) | Boc2O, base, room temperature | High | Protects pyrrole nitrogen for further reactions |
Purification and Characterization
- Purification: Silica gel chromatography using dichloromethane/methanol gradients is effective for isolating the target compound.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), with characteristic aromatic proton and carbon signals and accurate molecular mass matching theoretical values.
Preparation Data Table for Stock Solutions (Solubility and Formulation)
| Amount of Compound (mg) | Stock Solution Concentration | Volume of Solvent (mL) for Preparation |
|---|---|---|
| 1 | 1 mM | 4.32 |
| 5 | 1 mM | 21.6 |
| 10 | 1 mM | 43.2 |
| 1 | 5 mM | 0.864 |
| 5 | 5 mM | 4.32 |
| 10 | 5 mM | 8.64 |
| 1 | 10 mM | 0.432 |
| 5 | 10 mM | 2.16 |
| 10 | 10 mM | 4.32 |
Note: Solvents typically include DMSO, PEG300, Tween 80, and water in sequential addition with physical methods such as vortexing, ultrasound, or hot water bath to ensure complete dissolution and clarity.
Research Findings and Observations
- Protection of the pyrrole nitrogen prior to halogenation or cross-coupling significantly improves reaction yields and product purity.
- Electrophilic halogenation conditions must be carefully controlled to avoid over-halogenation or side reactions.
- Reductive cyclization using iron in acetic acid is a reliable method to form the fused pyrrolo[3,2-b]pyridine core.
- The compound’s solubility profile allows preparation of various stock solution concentrations for in vitro and in vivo studies, facilitating biological evaluation.
Scientific Research Applications
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine is primarily related to its ability to participate in various chemical reactions. In medicinal chemistry, its derivatives may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Position : Halogen placement (e.g., Br at C6 vs. C3) significantly alters electronic properties. The 6-Bromo-3-chloro derivative has stronger electron-withdrawing effects compared to its 3-Bromo-6-chloro isomer, influencing reactivity in Suzuki-Miyaura couplings .
- Scaffold Variations : The [3,2-b] vs. [2,3-b] ring systems differ in π-conjugation. For example, 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine ([2,3-b] scaffold) may exhibit distinct binding affinities in kinase inhibition compared to [3,2-b] analogs .
Functionalized Derivatives
Table 2: Derivatives with Additional Functional Groups
Key Observations :
- Aldehyde Derivatives : The formyl group in 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde enables condensation reactions, facilitating the synthesis of Schiff bases or hydrazones for bioactive molecule development .
- Ester Derivatives: Ethyl carboxylates (e.g., CAS 1234616-09-1) improve solubility in non-polar solvents and serve as protected intermediates for carboxylic acid generation .
Biological Activity
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrrolo[3,2-b]pyridine framework, characterized by the presence of bromine and chlorine substituents, which significantly influence its reactivity and biological interactions.
The molecular formula of this compound is CHBrClN, with a molecular weight of approximately 227.47 g/mol. The halogen substituents at positions 6 and 3 contribute to its unique electronic properties, enhancing its potential as a pharmacological agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The precise mechanisms depend on the structural characteristics of the compound and its derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,2-b]pyridine derivatives, including this compound. For instance, derivatives have shown moderate to excellent cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) with IC values ranging from 0.12 to 0.21 µM .
| Cell Line | IC (µM) | Activity |
|---|---|---|
| HeLa | 0.12 | Moderate |
| SGC-7901 | 0.21 | Excellent |
| MCF-7 | Varies | Moderate |
These compounds were shown to inhibit tubulin polymerization and disrupt microtubule dynamics, which are critical for cancer cell proliferation .
Antimicrobial Activity
Pyrrolo[3,2-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Compounds exhibiting significant activity against various bacterial strains suggest that structural modifications can enhance their efficacy . The presence of halogens may play a crucial role in improving the antimicrobial potency by affecting membrane permeability and interaction with microbial targets.
Antidiabetic Activity
Some derivatives related to the pyrrolo[3,2-b]pyridine structure have demonstrated antidiabetic effects by stimulating glucose uptake in muscle and fat cells without affecting circulating insulin levels . This suggests a potential for developing therapeutic agents aimed at managing diabetes.
Case Studies
In one study, researchers synthesized several derivatives of pyrrolo[3,2-b]pyridine and assessed their biological activities. Among these derivatives, those with specific substitutions showed enhanced anticancer activity compared to others without such modifications. For example, a derivative with a phenoxy substituent exhibited increased insulin sensitivity in adipocytes by up to 37.4% .
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine?
The synthesis typically involves bromination and chlorination of a pyrrolo-pyridine precursor. A common approach includes:
- Bromination : Reacting 3-chloro-1H-pyrrolo[3,2-b]pyridine with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C for 2–6 hours .
- Chlorination : Using POCl₃ or other chlorinating agents under reflux conditions.
Key Considerations : - Control reaction temperature to avoid over-halogenation.
- Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/heptane mixtures) .
Q. What safety precautions are critical when handling this compound?
Refer to GHS-compliant safety
Q. How is the compound characterized post-synthesis?
Standard analytical methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.3–8.4 ppm (aromatic protons) and δ 12.4 ppm (NH proton in DMSO-d₆) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 247–249 for Br/Cl isotopic patterns) .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can substitution reactions at the bromine position be optimized for diverse derivatives?
Methodology :
- Nucleophilic Aromatic Substitution (SNAr) :
- Use strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–120°C.
- Add catalytic CuI or Pd catalysts for sluggish reactions .
- Cross-Coupling Reactions :
- Suzuki-Miyaura : Employ Pd(PPh₃)₄ with arylboronic acids (1.2 eq) in THF/water (3:1) at 80°C .
Data Contradictions :
- Suzuki-Miyaura : Employ Pd(PPh₃)₄ with arylboronic acids (1.2 eq) in THF/water (3:1) at 80°C .
- Yields vary significantly with electron-deficient vs. electron-rich coupling partners. For example, Suzuki reactions with para-methoxy phenylboronic acid yield <50%, while nitro-substituted analogs achieve >80% .
Q. What strategies resolve contradictions in reported reaction yields for halogen displacement?
Case Study :
- Problem : Discrepancy in SNAr yields (40–85%) using morpholine as a nucleophile.
- Resolution :
- Solvent Effects : DMSO increases reactivity vs. DMF due to higher polarity .
- Temperature : Prolonged heating (24 hrs at 100°C) improves conversion but risks decomposition.
- Additives : Adding K₂CO₃ (2 eq) enhances deprotonation of the nucleophile .
Q. How does halogen positioning (Br at C6, Cl at C3) influence biological activity in kinase inhibitors?
Structure-Activity Relationship (SAR) Insights :
- Bromine at C6 : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., JAK2 inhibitors) .
- Chlorine at C3 : Reduces off-target effects by limiting steric bulk.
Comparative Data :
| Derivative | IC₅₀ (nM) JAK2 | Selectivity vs. JAK1 |
|---|---|---|
| 6-Bromo-3-chloro derivative | 12 | >100-fold |
| 6-Chloro-3-bromo derivative | 45 | 30-fold |
| Data adapted from kinase profiling studies . |
Q. What advanced techniques address solubility challenges in biological assays?
Solutions :
- Prodrug Design : Introduce phosphate groups at the NH position for aqueous solubility .
- Co-solvents : Use DMSO (≤1% v/v) in PBS buffer; avoid precipitation via sonication.
- Liposomal Encapsulation : Enhances cellular uptake in cytotoxicity assays (e.g., IC₅₀ improved from 10 µM to 2 µM in HT-29 cells) .
Q. How are computational methods applied to predict reactivity and regioselectivity?
Workflow :
DFT Calculations : Optimize transition states for bromination/chlorination using Gaussian09 at B3LYP/6-31G* level.
Molecular Docking : Simulate binding poses in kinase targets (e.g., AutoDock Vina).
Machine Learning : Train models on existing reaction data to predict optimal conditions for new derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
